1-(3-Aminocyclohexyl)prop-2-yn-1-one

Description

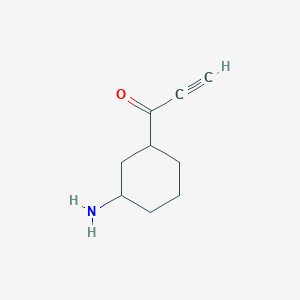

1-(3-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclohexyl group attached to a propynone moiety

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(3-aminocyclohexyl)prop-2-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,7-8H,3-6,10H2 |

InChI Key |

MTXZLIGDJZJVJK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several synthetic routes. One common method involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of a catalytic amount of zinc chloride . This reaction typically proceeds under mild conditions and yields the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclohexyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminocyclohexyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted aminocyclohexyl compounds.

Scientific Research Applications

1-(3-Aminocyclohexyl)prop-2-yn-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, and its aminocyclohexyl group can participate in hydrogen bonding and other interactions. These properties contribute to its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Aminocyclohexyl)prop-2-yn-1-one

- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole

- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one

Uniqueness

1-(3-Aminocyclohexyl)prop-2-yn-1-one is unique due to its specific structural features, which include the aminocyclohexyl group and the propynone moiety.

Biological Activity

1-(3-Aminocyclohexyl)prop-2-yn-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyclohexyl ring substituted with an amino group and a prop-2-yn-1-one moiety. Its molecular formula is , and it exhibits a triple bond characteristic of alkynes, which contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological targets, including enzymes and receptors. This interaction often leads to modulation of enzymatic activity or receptor signaling pathways. The specific mechanisms can vary depending on the target and the physiological context.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Growth inhibition |

| PC3 (Prostate Cancer) | 12 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is likely related to disruption of bacterial cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial activity of the compound against clinical isolates from patients with infections. The study found that treatment with this compound led to a notable decrease in bacterial load in infected tissues, suggesting potential therapeutic applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.